Product packaging for Riboflavin phosphate sodium(Cat. No.:CAS No. 6184-17-4)

Riboflavin phosphate sodium

Cat. No.: B147128
CAS No.: 6184-17-4
M. Wt: 514.4 g/mol
InChI Key: LQVGUKOCMOKKJU-QPVGXXQTSA-M
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Description

Historical Context of Flavin Coenzyme Discovery and Characterization

The journey to understanding flavin coenzymes began with early observations of a yellow pigment with green fluorescence in milk. In 1879, English chemist Alexander Wynter Blyth isolated a water-soluble, yellow-green fluorescent component from cow's milk whey, which he named "lactochrome". karger.comresearchgate.net However, it wasn't until the early 20th century that the significance of this and similar "flavins" (from the Latin flavus for "yellow") was elucidated in the context of cellular respiration and vitamin research. biologyonline.comwikipedia.org

The early 1930s marked a turning point with the work of scientists like Otto Warburg and Walter Christian, who in 1932, discovered a "yellow enzyme" in yeast essential for cellular respiration. wikipedia.org Hugo Theorell purified this enzyme in 1935, separating it into a colorless protein (apoprotein) and a yellow pigment. karger.comwikipedia.org He demonstrated that neither component alone was active, but when combined, the enzyme's function was restored. wikipedia.org In 1937, Theorell identified this yellow cofactor as riboflavin (B1680620) 5'-phosphate, now known as flavin mononucleotide (FMN). karger.combris.ac.uk This was a landmark discovery, providing the first biochemical role for a vitamin and establishing the concept of enzyme cofactors. karger.comwikipedia.org

Subsequent research by Paul Karrer and Richard Kuhn independently confirmed the chemical structure of riboflavin, leading to Kuhn being awarded the Nobel Prize in Chemistry in 1938 for his work on vitamins, including B2. wikipedia.org These foundational studies paved the way for the discovery of another crucial flavin coenzyme, flavin adenine (B156593) dinucleotide (FAD), and solidified the understanding of FMN's role as a phosphorylated form of riboflavin, vital for biological activity. wikipedia.orgwikipedia.org

FMN as a Central Flavin Coenzyme in Biological Processes

Flavin mononucleotide is a versatile and essential coenzyme in a vast array of metabolic reactions. numberanalytics.comnumberanalytics.com It is derived from riboflavin through phosphorylation by the enzyme riboflavin kinase, a key step in activating dietary vitamin B2. wikipedia.orglaboratorynotes.com FMN's chemical structure, consisting of an isoalloxazine ring system attached to a ribitol (B610474) phosphate (B84403) chain, enables it to participate in crucial oxidation-reduction (redox) reactions by accepting and donating either one or two electrons. laboratorynotes.comontosight.ai This redox flexibility makes FMN a more potent oxidizing agent than nicotinamide (B372718) adenine dinucleotide (NAD). biologyonline.comwikipedia.org

FMN functions as a prosthetic group, tightly bound to enzymes known as flavoproteins, which are critical for numerous biological processes. laboratorynotes.comontosight.ai One of its most prominent roles is in cellular respiration as a key component of Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain. aklectures.comgsu.edulumenlearning.com In this complex, FMN accepts two electrons from NADH, becoming reduced to FMNH2, and then transfers these electrons to a series of iron-sulfur clusters, initiating the process that ultimately leads to ATP synthesis. aklectures.comgsu.edu

Beyond the electron transport chain, FMN is a cofactor for a wide range of oxidoreductase enzymes involved in:

Metabolism: It participates in the metabolism of fatty acids, amino acids, and other nutrients. numberanalytics.comontosight.ai

Biosynthesis: FMN is involved in the biosynthesis of other essential molecules, including vitamin B6. biologyonline.comunacademy.com

DNA Repair and Bioluminescence: Certain flavoproteins dependent on FMN play roles in processes like DNA repair and the generation of light in bioluminescent organisms. biologyonline.comunacademy.com

Photoreception: FMN acts as a cofactor in blue-light photoreceptors in various organisms. wikipedia.org

The ability of FMN to exist in three distinct redox states—oxidized (FMN), semiquinone radical (FMNH•), and fully reduced (FMNH2)—is fundamental to its diverse catalytic functions. wikipedia.orglaboratorynotes.com

Significance of FMN Research in Contemporary Biochemistry and Molecular Biology

The study of FMN continues to be a vibrant area of research with significant implications for biochemistry, molecular biology, and medicine. Contemporary research is uncovering the multifaceted roles of FMN beyond its classical functions as a metabolic coenzyme.

Interactive Data Table: Key Areas of Contemporary FMN Research

Research AreaFocusKey Findings & Implications
Enzyme Mechanisms Detailed catalytic mechanisms of FMN-dependent enzymes (flavoproteins). nih.govnih.govUnderstanding how the protein environment modulates FMN's reactivity to perform a wide range of chemical transformations, including oxidations, reductions, and light-dependent reactions. ontosight.ainih.govnih.govresearchgate.net
Cellular Regulation The role of FMN dissociation from enzymes as a regulatory mechanism. nih.govThe release of FMN from Complex I is being investigated as a potential regulatory switch for its activity and the production of reactive oxygen species (ROS). nih.gov
Biomarker for Disease and Organ Health FMN as a potential biomarker for mitochondrial damage and disease. plos.orgnih.govfrontiersin.orgresearchgate.netStudies have explored the release of FMN from damaged mitochondria as an indicator of cellular injury in the context of organ transplantation, with elevated levels in perfusion fluid correlating with poorer graft outcomes. nih.govfrontiersin.orgresearchgate.net
Therapeutic Potential Investigating the therapeutic applications of FMN. wikipedia.orgchalmers.seResearch suggests FMN may have a role in reducing the toxicity of amyloid-β peptides associated with Alzheimer's disease. chalmers.se Additionally, FMN-dependent enzymes are being studied for their role in the activation of anticancer prodrugs. wikipedia.org
Synthetic Biology and Optogenetics Engineering FMN-dependent proteins for novel applications. laboratorynotes.comThe light-sensing properties of FMN-binding proteins are being harnessed to develop tools for optogenetics and the creation of novel biosensors. laboratorynotes.com

This ongoing research highlights the enduring importance of FMN, not just as a fundamental metabolic cofactor, but also as a molecule with significant potential in diagnostics and therapeutics. A deeper understanding of FMN's biochemistry and cell biology continues to open new avenues for scientific exploration and medical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4NaO11P B147128 Riboflavin phosphate sodium CAS No. 6184-17-4

Properties

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVGUKOCMOKKJU-QPVGXXQTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-17-8 (Parent)
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6184-17-4
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Flavin Mononucleotide

Riboflavin (B1680620) Phosphorylation and FMN Formation: Enzymatic Mechanisms

The inaugural and rate-limiting step in the utilization of riboflavin is its phosphorylation to form FMN. creative-proteomics.com This critical transformation is catalyzed by the enzyme riboflavin kinase (RFK), also known as flavokinase. creative-proteomics.comwikipedia.org

Riboflavin Kinase Activity and Regulation

Riboflavin kinase (EC 2.7.1.26) facilitates the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the terminal hydroxyl group of the ribityl side chain of riboflavin. creative-proteomics.com This reaction yields FMN and adenosine diphosphate (ADP). wikipedia.org In archaea, cytidine triphosphate (CTP) can also serve as the phosphate donor. wikipedia.org

The activity of riboflavin kinase is subject to regulation, ensuring a controlled supply of FMN. In humans, both reaction products, FMN and ADP, act as competitive inhibitors of the enzyme. nih.gov This product inhibition provides a feedback mechanism to modulate FMN synthesis based on cellular needs. nih.gov Kinetic studies have revealed that while the enzyme binds preferentially to the substrates (riboflavin and ATP), the complex formed with the products is kinetically more stable. nih.gov Furthermore, in some bacteria, the availability of flavin nucleotides can regulate the biosynthesis of riboflavin itself. asm.orgnih.gov

Structural Insights into Riboflavin Kinase Catalysis

The three-dimensional structure of riboflavin kinase has provided profound insights into its catalytic mechanism. The human enzyme possesses a six-stranded antiparallel beta-barrel core. nih.govrcsb.org A key feature is a novel active site arch, with ATP and riboflavin binding on opposite sides. nih.govrcsb.org The phosphoryl transfer is believed to occur through a "hole" beneath this arch. nih.govrcsb.org

Upon binding of the flavin substrate, the enzyme undergoes significant conformational changes, particularly in two loop regions termed Flap I and Flap II. nih.govacs.org These changes lead to extensive interactions with the FMN molecule, shielding it from the solvent. nih.govacs.org The binding of the flavin also alters the coordination of a magnesium ion (Mg2+), which is crucial for catalysis. nih.govacs.org Invariant residues, such as asparagine 36 and glutamate (B1630785) 86 in the human enzyme, are implicated in the catalytic process, with glutamate 86 proposed to act as the catalytic base that activates the riboflavin hydroxyl group for the phosphoryl transfer. nih.govnih.govacs.org

Conversion of FMN to Flavin Adenine (B156593) Dinucleotide (FAD)

Following its synthesis, FMN can be further converted to flavin adenine dinucleotide (FAD), another essential flavin cofactor. nih.gov This conversion is a critical step in flavin metabolism, as FAD is the more abundant flavin cofactor in many biological systems. nih.gov

Flavin Mononucleotide Adenylyltransferase (FMNAT) Mechanisms

The adenylylation of FMN to form FAD is catalyzed by the enzyme FMN adenylyltransferase (FMNAT), also known as FAD synthetase (FADS) (EC 2.7.7.2). creative-proteomics.comnih.gov This enzyme facilitates the transfer of an adenylyl group from ATP to FMN, resulting in the formation of FAD and pyrophosphate (PPi). creative-proteomics.com

Interestingly, the FMNAT enzymes in eukaryotes and bacteria belong to different protein superfamilies, suggesting a convergent evolution of this enzymatic activity. nih.govnih.govtdl.org Eukaryotic FMNATs are related to the PAPS reductase-like family, while the bacterial enzymes show remote similarity to nucleotidyl transferases. wikipedia.orgebi.ac.uk This structural divergence implies different active site architectures and catalytic mechanisms to achieve the same chemical transformation. nih.govnih.govtdl.org

Bifunctional FAD Synthase in Prokaryotic Systems

In most prokaryotes, the riboflavin kinase and FMN adenylyltransferase activities are housed within a single bifunctional protein known as FAD synthase (FADS). wikipedia.orgnih.govebi.ac.ukmdpi.com This arrangement contrasts with eukaryotes, which typically possess two separate, monofunctional enzymes for these conversions. wikipedia.orgebi.ac.uk

The prokaryotic FAD synthase is a modular enzyme, with the FMNAT domain generally located at the N-terminus and the RFK domain at the C-terminus. nih.govmdpi.com This fusion of catalytic activities may offer advantages in terms of metabolic channeling and regulation. Some prokaryotic FAD synthases, such as the one from Corynebacterium ammoniagenes, also exhibit a FAD pyrophosphorylase activity, which catalyzes the reverse reaction, converting FAD and pyrophosphate into FMN and ATP. mdpi.com The activities of these bifunctional enzymes can be influenced by the redox state of the environment, with some requiring reducing conditions for their FMNAT and FAD pyrophosphorylase functions. nih.gov

Flavin Mononucleotide Catabolism and Degradation Pathways

The cellular concentration of FMN is not only determined by its synthesis but also by its degradation. FMN can be hydrolyzed back to riboflavin by the action of phosphatases. wikipedia.org In plasma, FAD is known to be converted to FMN, which is then more slowly hydrolyzed to riboflavin. nih.govscispace.com

Enzymatic Degradation Routes of FMN (e.g., Phosphatase Activity)

Flavin mononucleotide (FMN) undergoes enzymatic degradation primarily through the action of phosphatases, which hydrolyze the phosphate group to yield free riboflavin. These enzymes, broadly classified as FMN phosphatases, are crucial for regulating intracellular levels of FMN and for the absorption of dietary flavins. nih.govresearchgate.net

FMN phosphatases have been identified in various tissues and cellular compartments. For instance, in the small intestine of rats, FMN phosphatase activity is localized in the brush border membranes. nih.gov This localization is strategic, as it facilitates the conversion of dietary FMN into riboflavin, which is then absorbed by the intestinal cells. nih.gov The activity of this intestinal FMN phosphatase is optimal at a pH of 7.5 - 8.0. nih.gov

In addition to the intestine, FMN phosphatase activity is found in other tissues, with the liver being a particularly rich source. researchgate.net Studies on goat liver have led to the purification and characterization of an FMN phosphatase, demonstrating a significant increase in specific activity through purification processes. researchgate.net Furthermore, research has identified the product of the ACP1 gene, an 18kDa acid phosphatase, as a soluble FMN phosphatase. nih.gov Kinetic analysis of this enzyme shows it effectively utilizes FMN as a substrate. nih.gov In cultured Chinese hamster ovary (CHO) cells, approximately 90% of the FMN phosphatase activity is found in the soluble fraction of cell extracts. nih.gov

The enzymatic dephosphorylation of FMN is a key step in flavin metabolism, ensuring that the vitamin is available for cellular uptake and for the subsequent synthesis of flavin coenzymes. nih.govresearchgate.net

Properties of Characterized FMN Phosphatases
Enzyme/SourceCellular LocationOptimal pHKinetic Parameters (kcat/Km)Notes
Rat Intestinal FMN PhosphataseBrush Border Membranes7.5 - 8.0Not specifiedInvolved in the sequential hydrolysis of FMN to riboflavin for absorption. nih.gov
ACP1 Gene Product (Bovine Heart)Soluble (Cytoplasmic)6.0 (for acid phosphatase activity)7.3 x 10³ s⁻¹M⁻¹Identified as a soluble FMN phosphatase, distinct from protein tyrosyl phosphatase activity. nih.gov
Goat Liver FMN PhosphataseLiver HomogenateNot specifiedNot specifiedPurification resulted in a 785-fold increase in specific activity compared to the homogenate. researchgate.net

Non-Enzymatic FMN Degradation Pathways

Beyond enzymatic action, Flavin Mononucleotide (FMN) is susceptible to degradation through non-enzymatic pathways, primarily driven by light and chemical instability under certain conditions. researchgate.netnih.govnih.gov

Photodegradation is a significant non-enzymatic route for FMN breakdown. FMN is unstable when exposed to light, particularly UVA radiation (365 nm), and its concentration in aqueous solutions can decrease rapidly within minutes of exposure. nih.gov The primary product of this light-induced degradation is lumichrome, which is formed by the loss of the ribityl side chain. researchgate.netnih.gov In addition to lumichrome, lumiflavin derivatives can also be formed. researchgate.net The quantum yield of FMN photodegradation, a measure of the efficiency of the process, varies with pH. For example, the quantum yield was determined to be approximately 7.3 × 10⁻³ at pH 5.6 and 4.6 × 10⁻³ at pH 8. researchgate.net The degradation follows first-order kinetics. nih.gov

Chemical degradation of FMN can occur under strongly alkaline conditions. FMN has been shown to be chemically unstable at a pH greater than 12, undergoing hydrolysis. nih.gov This process can be accelerated at higher temperatures. The hydrolysis of FMN in alkaline solutions results in the formation of a product identified as RQC³⁻. nih.gov

Non-Enzymatic Degradation of FMN
Degradation PathwayConditionsMajor ProductsKinetic Data/Quantum Yield (ΦD)
PhotodegradationUVA light (365 nm), daylightLumichrome, Lumiflavin derivativesΦD ≈ 7.3 × 10⁻³ (pH 5.6), ΦD ≈ 4.6 × 10⁻³ (pH 8) researchgate.net
Chemical HydrolysisStrongly alkaline (pH > 12), elevated temperatureRQC³⁻Not specified

Intracellular FMN Homeostasis and Transport Mechanisms

Intracellular homeostasis of Flavin Mononucleotide (FMN) is maintained through a dynamic balance of its synthesis, degradation, and transport across cellular membranes. FMN is the principal form in which riboflavin is found within cells and tissues. wikipedia.org It is synthesized from its precursor, riboflavin (vitamin B2), by the action of the enzyme riboflavin kinase. wikipedia.orgmdpi.com This newly synthesized FMN can then be used as a cofactor for numerous oxidoreductases, such as NADH dehydrogenase in the mitochondrial respiratory chain, or be further converted to flavin adenine dinucleotide (FAD). mdpi.comnih.govhmdb.ca

The degradation pathways detailed previously, both enzymatic via phosphatases and non-enzymatic, contribute to FMN turnover and the regulation of its intracellular concentration. nih.govresearchgate.net The dissociation of FMN from enzymes, such as mitochondrial complex I, is also emerging as a potential regulatory mechanism for enzyme activity and the production of reactive oxygen species (ROS). nih.gov

The transport of FMN across cellular and organellar membranes is a critical aspect of its homeostasis, ensuring it reaches the compartments where it is required. In some bacteria, specific transporters have been identified. For example, the RibU transporter in Lactococcus lactis is a secondary transporter that likely mediates the facilitated diffusion of riboflavin and, to a lesser extent, FMN. asm.org The transport data for RibU are consistent with a uniport mechanism. asm.org

Enzymatic Roles and Mechanistic Diversity of Flavin Mononucleotide

FMN as a Prosthetic Group in Flavoenzymes

FMN, along with flavin adenine (B156593) dinucleotide (FAD), represents the biologically active forms of riboflavin (B1680620). nih.gov These flavin coenzymes are essential for a multitude of biological processes due to their structural and chemical versatility. nih.gov Flavoenzymes, which utilize FMN or FAD as prosthetic groups, are central to many critical one- and two-electron oxidation/reduction reactions that drive major energy metabolism systems. nih.gov While typically bound non-covalently to their respective apoproteins, instances of covalently bound flavocoenzymes also exist. nih.gov

The capacity of FMN to mediate electron transfer is fundamental to its biological function. It acts as a crucial intermediary, facilitating the transfer of electrons between different redox carriers. creative-proteomics.com A prime example is its role in Complex I of the mitochondrial electron transport chain, where FMN accepts a pair of electrons from NADH and then transfers them individually to a series of iron-sulfur (Fe-S) clusters. creative-proteomics.comwikipedia.orgwikipedia.org This ability to act as a conduit for electrons is essential for the sequential and controlled flow of reducing equivalents in metabolic pathways. nih.gov The transfer of electrons through FMN is a key step in the process that ultimately drives the synthesis of ATP. nih.gov

FMN's utility in electron transfer is enhanced by its stronger oxidizing potential compared to nicotinamide (B372718) adenine dinucleotide (NAD). wikipedia.orgbiologyonline.com This property, combined with its ability to handle both single and paired electron transfers, makes it a particularly versatile cofactor in cellular redox chemistry. wikipedia.org

The core of FMN's reactivity lies in its tricyclic isoalloxazine ring system. wikipedia.orgtaylorandfrancis.com This planar ring structure can exist in three distinct redox states: the fully oxidized quinone form, a one-electron reduced semiquinone radical (FMNH•), and a two-electron reduced hydroquinone (B1673460) form (FMNH2). wikipedia.orgnih.govresearchgate.net This capacity for reversible reduction allows flavoenzymes to participate in a wide range of redox reactions. nih.gov

The stability of the semiquinone radical, achieved through electron delocalization across the conjugated ring system, is a key feature that enables FMN to engage in single-electron transfer processes. libretexts.org The interconversion between these three redox states is the basis for the catalytic cycles of numerous FMN-dependent enzymes. wikipedia.org The specific redox potential of the isoalloxazine ring can be modulated by the protein environment within the flavoenzyme, fine-tuning its reactivity for specific substrates and reactions.

Redox State of FMN Isoalloxazine RingNumber of Electrons GainedCommon Abbreviation
Oxidized0FMN
Semiquinone (radical)1FMNH•
Reduced2FMNH2

Specific Flavoenzyme Classes and Their FMN-Dependent Mechanisms

The diverse catalytic capabilities of FMN are showcased in various classes of flavoenzymes, each with distinct mechanisms tailored to their specific biological roles.

FMN reductases are a family of oxidoreductases that catalyze the reduction of FMN to FMNH2 using NAD(P)H as an electron donor. wikipedia.org The systematic name for this enzyme class is FMNH2:NAD(P)+ oxidoreductase. wikipedia.org The catalytic cycle of these enzymes generally follows a ping-pong bi-bi mechanism. nih.gov

This cycle consists of two main half-reactions:

Reductive Half-Reaction : The enzyme-bound FMN is reduced by NAD(P)H, forming FMNH2 and NAD(P)+. nih.gov

Oxidative Half-Reaction : The reduced flavin (FMNH2) is then re-oxidized by a substrate, such as a quinone, which accepts the two electrons to become fully reduced. nih.gov

The reduced flavin generated by FMN reductases can then be utilized by other enzymes, such as bacterial luciferases or monooxygenases, for a variety of biochemical transformations. The transfer of the reduced flavin from the reductase to the subsequent enzyme is a critical step in these coupled reactions.

A fascinating and more recently discovered role for FMN is in the form of prenylated FMN (prFMN), a cofactor utilized by UbiD-like enzymes for reversible decarboxylation reactions of unsaturated carboxylic acids. wikipedia.orgresearchgate.net This modified flavin is synthesized by a flavin prenyltransferase, often designated UbiX, which attaches a dimethylallyl moiety to the N5 and C6 positions of the FMN isoalloxazine ring, creating a fourth, non-aromatic ring. wikipedia.orgresearchgate.net

The resulting prFMN cofactor, particularly in its oxidized iminium form, is the catalytically active species. wikipedia.org It facilitates the challenging chemistry of (de)carboxylation at sp2-hybridized carbon atoms. rsc.org The proposed mechanism for some substrates, like cinnamic acid, involves a 1,3-dipolar cycloaddition between the substrate and the prFMN cofactor. rsc.orgnih.gov For other substrates, such as electron-rich aromatic carboxylic acids, an electrophilic addition mechanism is thought to be operative. rsc.org These enzymes are of significant interest for their potential applications in biocatalysis, including the conversion of CO2 into valuable chemicals. nih.gov

FMN holds a critical position at the entry point of the mitochondrial electron transport chain, specifically within Complex I (NADH:ubiquinone oxidoreductase). wikipedia.orgwikipedia.orgnih.gov This large, multi-subunit enzyme complex catalyzes the transfer of electrons from NADH to coenzyme Q10 (ubiquinone). wikipedia.org

Other FMN-Dependent Oxidoreductases and Their Substrate Specificity

Flavin mononucleotide (FMN)-dependent oxidoreductases constitute a diverse class of enzymes that catalyze a wide array of redox reactions crucial for various biological processes. Their substrate specificity is often broad, yet finely tuned by the architecture of the active site. This section explores the substrate diversity of several key FMN-dependent oxidoreductases.

Substrate (Aldehyde)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
n-Heptanal---
n-Octanal---
n-Nonanal---
n-Decanal---
n-Undecanal---

Kinetic parameters for bacterial luciferase from Vibrio harveyi with various aldehyde substrates. The determination of precise Km and kcat values for each aldehyde often requires specific experimental setups like stopped-flow spectrophotometry to capture the rapid kinetics of the light-emitting reaction. mst.edu

L-Lactate Oxidase: This FMN-dependent enzyme catalyzes the oxidation of L-lactate to pyruvate. researchgate.netnih.gov L-lactate oxidase from Aerococcus viridans exhibits a high degree of specificity for L-lactate. However, it can also act on other α-hydroxy acids, albeit with lower efficiency. The structural basis for this specificity lies in the arrangement of amino acid residues within the active site that create a binding pocket complementary to the L-lactate molecule. nih.gov

Substrate (α-Hydroxy Acid)Relative Activity (%)Km (mM)kcat (s⁻¹)
L-Lactate1000.05-3.2~6-fold higher in clustered state
GlycolateLower0.54 (for Glycolate Oxidase)-
DL-2-HydroxybutyrateLower--
L-MandelateLower--

Substrate specificity and kinetic parameters of L-lactate oxidase. The kinetic parameters can be influenced by the enzyme's oligomeric state and environmental conditions. nih.gov

(S)-Mandelate Dehydrogenase: This enzyme from Pseudomonas putida is a member of the FMN-dependent α-hydroxy acid oxidase/dehydrogenase family and is involved in the mandelate (B1228975) metabolic pathway. researchgate.net It catalyzes the oxidation of (S)-mandelate to benzoylformate. nih.gov Studies on its substrate specificity have shown that the enzyme preferentially binds larger substrates. A correlation has been observed between the catalytic rate (kcat), the substrate kinetic isotope effect, and the pKa of the substrate's α-proton, supporting a mechanism that involves a carbanion intermediate. nih.gov

SubstrateKm (µM)kcat (s⁻¹)
(S)-Mandelate--
(R,S)-3-Phenyllactate--

Kinetic parameters for (S)-Mandelate Dehydrogenase from Pseudomonas putida. The enzyme's activity is influenced by pH and the electronic properties of the substrate. nih.gov

Characterization of Reaction Intermediates and Transient States in FMN-Dependent Catalysis

The catalytic cycle of FMN-dependent enzymes involves a series of transient intermediates and redox states of the flavin cofactor. The characterization of these fleeting species is crucial for understanding the detailed reaction mechanism. Advanced spectroscopic and kinetic techniques have been instrumental in trapping and identifying these intermediates.

The isoalloxazine ring of FMN can exist in three primary redox states: oxidized (FMN), one-electron reduced semiquinone (FMNH•), and two-electron reduced hydroquinone (FMNH₂). The stabilization of the semiquinone radical is a key feature of many flavoenzymes, allowing for both one- and two-electron transfer processes.

Spectroscopic Techniques for Intermediate Characterization:

Stopped-Flow Spectrophotometry: This rapid-mixing technique allows for the monitoring of spectral changes on the millisecond timescale, enabling the detection of transient flavin intermediates. For instance, in flavin-dependent monooxygenases, the formation and decay of the crucial C4a-hydroperoxyflavin intermediate can be observed by monitoring absorbance changes at specific wavelengths (around 380 nm for formation and 450 nm for the return to the oxidized state). mst.edunih.govresearchgate.netresearchgate.netunito.itresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as the flavin semiquinone radical. researchgate.net By analyzing the EPR spectrum, information about the electronic structure of the radical and its interaction with the protein environment can be obtained. nih.govnih.govnih.govresearchgate.net Electron-nuclear double resonance (ENDOR) spectroscopy, a related technique, provides even more detailed information about the hyperfine interactions between the unpaired electron and nearby magnetic nuclei. nih.gov

Key Reaction Intermediates:

Flavin Semiquinone (FMNH•): This one-electron reduced radical intermediate is central to the catalytic cycle of many FMN-dependent enzymes. Its formation allows the enzyme to mediate electron transfer between two-electron donors (like NADH) and one-electron acceptors (like iron-sulfur clusters or cytochromes). EPR and ENDOR spectroscopy have been pivotal in characterizing the neutral (blue) and anionic (red) forms of the flavin semiquinone in various enzymes. researchgate.netnih.govnih.govresearchgate.net

C4a-hydroperoxyflavin: This is a key oxygenating intermediate in flavin-dependent monooxygenases. It is formed by the reaction of the reduced flavin (FMNH₂) with molecular oxygen. researchgate.netnih.gov The stabilization of this intermediate is critical for the subsequent transfer of an oxygen atom to the substrate. Stopped-flow kinetic studies have allowed for the direct observation of the formation and decay of this species. For example, in the dechlorinating monooxygenase HadA, the C4a-hydroperoxy-FAD intermediate has been spectrally characterized, and its kinetic competence has been established. nih.govresearchgate.net

4a-hydroxyflavin: Following the transfer of an oxygen atom from the C4a-hydroperoxyflavin to the substrate, a 4a-hydroxyflavin intermediate is formed. nih.gov The elimination of a water molecule from this intermediate regenerates the oxidized flavin, completing the catalytic cycle. The detection of this intermediate further elucidates the stepwise nature of the oxygenation reaction.

Computational Methodologies in Fmn Research

Molecular Dynamics Simulations of FMN Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed picture of conformational changes, binding events, and the influence of the surrounding environment.

Riboswitches are segments of non-coding RNA that regulate gene expression by binding to specific ligands. The FMN riboswitch, upon binding FMN, undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation. MD simulations have been crucial in visualizing this process.

Studies have shown that the FMN riboswitch aptamer can adopt a "bound-like" structure even in the absence of FMN, suggesting a conformational selection mechanism for ligand binding. oup.comresearchgate.net However, the binding of FMN stabilizes this conformation and induces further local changes. researchgate.net MD simulations reveal that the binding of the FMN ligand does not cause a global folding of the riboswitch but rather localized structural rearrangements. researchgate.net The terminal phosphate (B84403) group of FMN is particularly critical for this interaction, forming key hydrogen bonds with residues such as G11, G32, and G62 of the riboswitch. researchgate.net The electrostatic energy is a major contributor to the stabilization of the FMN-riboswitch complex. researchgate.net

Mutational studies simulated using MD have further highlighted the importance of specific residues in FMN binding and the resulting conformational changes. For instance, mutations at positions A48G and G62U in the FMN riboswitch have been shown to enhance binding energy, whereas a mutation at A85G is energetically unfavorable.

Residue/MutationKey Interaction with FMNImpact on Riboswitch ConformationReference
Wild Type Hydrogen bonding with G11, G32, G62; π-π stacking with A48Stabilizes bound conformation researchgate.netresearchgate.net
A48G Enhanced binding energyFavorable conformational change researchgate.net
G62U Enhanced binding energyFavorable conformational change researchgate.net
A85G Energetically unfavorable bindingDestabilized interaction researchgate.net

In the context of proteins, MD simulations have provided a wealth of information on how FMN is anchored within the active site and how its dynamics, along with those of the surrounding solvent, contribute to enzymatic function. Simulations of bacterial chromate (B82759) reductases, for example, have shown that FMN preferentially binds in a cleft formed within the catalytic domain. nih.govamericanelements.com This binding is stabilized by a network of conserved hydrogen bonds, as well as electrostatic and hydrophobic interactions. nih.govamericanelements.com

The simulations also reveal that while some initial hydrogen bonds might break upon slight movements of FMN, these are often compensated by the formation of new, favorable interactions. nih.govamericanelements.com Van der Waals forces and electrostatic energy are significant contributors to the total binding free energy, while polar solvation energy can oppose the binding of FMN. nih.govamericanelements.com Furthermore, MD simulations have been used to study the environment of structurally long-lived water molecules within the FMN binding pocket, which form crucial hydrogen bonds with both FMN and the protein or RNA. nih.gov The 2'-OH group of RNA, for instance, often acts as an acceptor in these solvent interactions. nih.gov

Protein SystemKey FMN Binding ResiduesDominant Interaction ForcesRole of SolventReference
Bacterial Chromate Reductases Conserved residues forming hydrogen bondsVan der Waals, Electrostatic, HydrophobicPolar solvation energy opposes binding nih.govamericanelements.com
FMN-RNA Aptamer Not specifiedHydrogen bonds, π-stackingLong-lived water molecules form bridging hydrogen bonds nih.gov

Quantum Mechanical and Hybrid QM/MM Approaches for FMN Reactivity

To understand the chemical reactions catalyzed by FMN-dependent enzymes, purely classical models like those used in MD are insufficient. Quantum mechanical (QM) methods are necessary to describe the changes in electronic structure that occur during bond breaking and formation. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches offer a powerful compromise by treating the reactive core of the system (FMN and key active site residues) with QM and the surrounding protein and solvent with the more computationally efficient MM force fields. core.ac.ukcecam.orgnih.govwikipedia.org

The versatility of FMN as a redox cofactor stems from its ability to exist in three different oxidation states: oxidized (FMN), one-electron reduced neutral semiquinone radical (FMNH•), and two-electron reduced hydroquinone (B1673460) (FMNH2). researchgate.net QM/MM calculations have been instrumental in understanding how the protein environment modulates the electronic structure and redox potentials of FMN.

For instance, in Desulfovibrio vulgaris flavodoxin, mutagenesis studies coupled with computational analysis have shown that a hydrogen bond between the carbonyl of glycine-61 and the N(5)H of the FMN semiquinone is crucial for stabilizing this radical form. nih.govacs.org Mutations at this position destabilize the semiquinone, with the effect increasing with the bulkiness of the substituted side chain. nih.govacs.org QM/MM and other quantum chemistry methods have also been used to assign the bands observed in the UV/vis spectra of FMN at different pH values to specific electronic transitions. researchgate.net These studies reveal that while the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of FMN are largely unaffected by protonation state changes, the lower-lying doubly occupied orbitals can change dramatically. researchgate.net

FMN Redox StateKey Stabilizing Factor in ProteinImpact of Mutation (e.g., G61 in Flavodoxin)Computational MethodReference
Semiquinone (FMNH•) Hydrogen bond to N(5)HDestabilization of the semiquinone stateSite-directed mutagenesis, X-ray crystallography, Redox potential measurements nih.govacs.org
All states Protein environmentAlters redox potentialsQM/MM, TDDFT researchgate.netnih.gov

FMN-dependent enzymes catalyze a wide array of reactions, including hydroxylation, epoxidation, Baeyer-Villiger oxidation, and nitro-reduction. rsc.orgnih.gov QM/MM simulations have been pivotal in mapping out the intricate, multi-step reaction pathways for many of these enzymes.

For example, in FMN-dependent two-component monooxygenase systems, one enzyme (an FMN reductase) reduces FMN, which is then transferred to a second enzyme (the monooxygenase) that uses the reduced flavin to activate molecular oxygen for substrate oxidation. nih.govbohrium.com QM/MM studies can model the electronic rearrangements during the formation of key intermediates, such as the C4a-(hydro)peroxyflavin, which is a potent oxidizing species. nih.gov Similarly, in ene- and nitro-reductases, the reaction proceeds via a hydride transfer from the reduced FMN (FMNH2) to the substrate. rsc.org The proton required for the reaction is often supplied by a conserved residue, such as tyrosine, which ultimately gets it from the solvent. rsc.org QM/MM can elucidate the transition states and energy barriers associated with these hydride and proton transfer steps.

Enzyme ClassKey Catalytic StepFMN's RoleQM/MM ContributionReference
Monooxygenases Formation of C4a-(hydro)peroxyflavinOxygen activationModeling intermediate formation and stability nih.govnih.govbohrium.com
Ene- and Nitro-reductases Hydride transfer to substrateHydride donorCalculating transition states and energy barriers rsc.org
Isopentenyl Diphosphate Isomerase (Type II) Acid/base catalysisN5 of FMN acts as acid and baseElucidating non-redox catalytic role mdpi.com

Protein Engineering and Design Guided by Computational Studies

The detailed understanding of FMN-protein interactions and catalytic mechanisms gleaned from computational studies provides a solid foundation for the rational engineering of these proteins. By predicting the effects of specific mutations, computational methods can guide the design of enzymes with altered stability, substrate specificity, or catalytic activity.

Recent advances in machine learning, such as the development of ProteinMPNN, are further revolutionizing protein engineering. nih.gov These tools can predict amino acid sequences that will fold into a desired backbone structure. This approach has been successfully used to reengineer a flavin-based fluorescent protein, CagFbFP. nih.gov By fixing the backbone and the residues interacting with the FMN chromophore, ProteinMPNN was able to generate novel sequences with a significant number of mutations (36-48 out of 86 remaining amino acids) that still retained the ability to bind FMN and fluoresce. nih.gov

Machine learning-guided approaches can significantly reduce the experimental effort required in directed evolution by creating smaller, "smarter" libraries of variants to screen. nih.gov By learning the sequence-function landscape from a limited set of experimental data, these models can predict promising mutations and combinations of mutations, thereby accelerating the development of proteins with desired properties for applications in biocatalysis, therapeutics, and diagnostics. nih.govumn.edu

Engineering GoalComputational ApproachExampleOutcomeReference
Create novel fluorescent proteins Machine Learning (ProteinMPNN)Reengineering of CagFbFPGeneration of new sequences that bind FMN and fluoresce nih.gov
Improve enzyme efficiency/specificity Machine Learning-guided directed evolutionGeneral approachMore focused mutant libraries, accelerated optimization nih.gov
Alter redox potential Site-directed mutagenesis guided by structural and computational analysisDeletion of Gly-810 in neuronal NOSReversed the relative FMN redox potentials nih.gov

Rational Design of FMN-Dependent Fluorescent Proteins and Enzymes

The rational design of FMN-dependent fluorescent proteins and enzymes leverages structural information and computational tools to introduce specific mutations that alter their properties in a predictable manner. This approach has been particularly successful in the development of FMN-based fluorescent proteins (FbFPs), which are derived from light-oxygen-voltage (LOV) domains. wikipedia.org

A key step in the development of FbFPs was the rational decision to abolish the natural photocycle of LOV domains. wikipedia.org This was achieved by mutating a conserved cysteine residue to an alanine. wikipedia.org This single amino acid substitution prevents the formation of a covalent adduct between the protein and the FMN chromophore upon blue-light illumination, resulting in a stable fluorescent state with enhanced brightness. wikipedia.org

Further rational design efforts have focused on modifying the spectral properties of FbFPs. For instance, rationally designed variants of the FbFPs iLOV and CagFbFP have resulted in red-shifted emission spectra by 6 and 7 nm, respectively. wikipedia.org Another variant of Pp2FbFP, Q116V, exhibits a 10 nm blue shift in both its excitation and emission spectra. wikipedia.org

More recently, machine learning has been integrated into the rational design process. In one study, the ProteinMPNN model was used to reengineer the FMN-binding fluorescent protein CagFbFP. nih.gov By fixing the backbone conformation and the identity of 20 amino acids known to interact with FMN, the model successfully suggested replacements for a significant portion of the remaining amino acid sequence. nih.gov The resulting designs, with 36–48 amino acid substitutions, retained the ability to bind FMN and exhibited fluorescence, demonstrating the potential of machine learning to create diverse and functional protein variants. nih.gov

The following table summarizes key examples of rationally designed FMN-dependent fluorescent proteins and the impact of specific mutations on their properties.

Original ProteinDesign StrategyKey Mutation(s)Outcome
LOV DomainAbolish photocycleCysteine to AlanineEnhanced and stable fluorescence wikipedia.org
Pp2FbFPSpectral tuningQ116V10 nm blue shift in excitation and emission wikipedia.org
iLOVSpectral tuningNot specified6 nm red shift in emission wikipedia.org
CagFbFPSpectral tuningNot specified7 nm red shift in emission wikipedia.org
iLOVCircular PermutationRelocation of N- and C-terminiCreation of a scaffold for biosensors nih.gov
CagFbFPReengineering with Machine Learning36-48 amino acid substitutionsRetention of FMN binding and fluorescence nih.gov

Predictive Modeling of Binding Affinity and Specificity in FMN-Containing Proteins

Computational methods are crucial for predicting how FMN binds to proteins and for understanding the determinants of binding affinity and specificity. These models can range from sequence-based approaches to detailed three-dimensional structural analyses.

One common approach to predict FMN binding sites from protein sequences is the use of Position-Specific Scoring Matrices (PSSMs). nih.gov A modified PSSM approach, combined with an ensemble of support vector machines, has been shown to effectively identify FMN-binding sites based solely on the amino acid sequence, achieving a satisfactory accuracy of 87.87% on an independent dataset. nih.gov

Structure-based methods offer a more detailed view of FMN-protein interactions. By analyzing the three-dimensional structures of known FMN-protein complexes, researchers can develop a "3D search motif" or a consensus binding site model. arxiv.orgarxiv.org This involves identifying a common spatial arrangement of amino acid residues that interact with the FMN molecule. arxiv.org Such a model can then be used to scan other protein structures to predict potential FMN binding sites. arxiv.orgarxiv.org This approach is foundational for identifying pharmacophores, which can aid in the design of novel drugs that target FMN-binding proteins. arxiv.org

Deep mutational scanning, a high-throughput experimental technique combined with computational analysis, has been used to map the functional landscape of an FMN-based fluorescent protein. nih.gov By creating a library of mutants and assessing their fluorescence, researchers can determine the sensitivity of each amino acid position to mutation. nih.gov This provides valuable data on which residues are critical for FMN binding and maintaining the protein's fluorescent properties. For example, in the Escherichia coli FbFP (EcFbFP), residues N104 and Q123 were identified as important for hydrogen bonding with the FMN isoalloxazine ring. nih.gov

Predictive models are also being developed to estimate the binding affinity of FMN for proteins. For instance, in the reengineering of CagFbFP using ProteinMPNN, the dissociation constants (Kd) of the newly designed proteins for FMN were experimentally determined to be in the range of 186–325 nM, which is comparable to the 350 nM Kd of the original protein. nih.gov This demonstrates that computational design can produce proteins with predictable binding affinities. In another study, the rational design of an FMN riboswitch to bind a non-cognate ligand resulted in a mutant with a high affinity for the new ligand (Kd of approximately 54-75 nM) while being unresponsive to FMN. researchgate.net

The following table presents a selection of computational methods used in the predictive modeling of FMN-protein interactions and their applications.

Computational MethodApplicationKey Findings/Performance
Modified PSSM and Ensemble SVMPrediction of FMN binding sites from sequence87.87% accuracy on an independent dataset nih.gov
3D Search MotifIdentification of FMN binding sites in protein structuresCreation of a consensus binding site model for screening arxiv.orgarxiv.org
Deep Mutational ScanningFunctional mapping of residues for FMN bindingIdentification of critical residues for FMN interaction in EcFbFP nih.gov
ProteinMPNN (Machine Learning)Reengineering of FMN-binding proteinsDesigned proteins with FMN binding affinity (Kd) of 186-325 nM nih.gov
Rational Design of RiboswitchEngineering binding specificityCreated a mutant riboswitch with high affinity (Kd ≈ 54-75 nM) for a non-cognate ligand researchgate.net

Advanced Applications and Engineered Systems Based on Fmn

FMN-Based Fluorescent Proteins (FbFPs) and Optogenetic Tools

FMN-based fluorescent proteins (FbFPs) represent a distinct class of fluorescent reporters derived from light-oxygen-voltage (LOV) sensing domains found in plants and bacteria. wikipedia.orgillinois.edu These proteins non-covalently bind FMN as their chromophore, which is a key distinction from the well-known Green Fluorescent Protein (GFP) family, whose chromophore is formed autocatalytically from amino acid residues. wikipedia.orgacs.org

A primary advantage of FbFPs is their oxygen-independent fluorescence. wikipedia.orgillinois.edu Unlike GFPs, which require molecular oxygen for chromophore maturation, FbFPs can function in anaerobic or hypoxic environments, making them invaluable for studying biological systems with low oxygen levels, such as anaerobic pathogens. illinois.edujmb.or.kr Additionally, FbFPs are generally smaller than GFPs (typically 100-150 amino acids compared to GFP's 238), which can be advantageous in applications like viral tagging where genetic load is a concern. wikipedia.orgacs.org

The development of FbFPs involved modifying their native LOV-domain precursors. In their natural state, LOV domains undergo a photocycle upon blue light absorption, leading to the formation of a covalent adduct between a conserved cysteine residue and the FMN cofactor, which quenches fluorescence. wikipedia.orgnih.gov To create stable fluorescent reporters, this reactive cysteine is typically mutated to a non-reactive amino acid like alanine, abolishing the photocycle and locking the protein in a fluorescent state. wikipedia.orgnih.gov These engineered proteins absorb blue light (around 450 nm) and emit cyan-green light (around 495 nm). wikipedia.orgnih.gov As sensory photoreceptors adapted for optogenetics, these proteins can serve as genetically encoded reporters, enabling the non-invasive, spatiotemporally precise control and monitoring of cellular processes by light. researchgate.net

A significant challenge in the application of FbFPs has been their limited spectral diversity; most variants exhibit similar absorption and emission maxima. rsc.org To expand their utility for applications like multicolor imaging and Förster resonance energy transfer (FRET)-based biosensing, substantial research has focused on engineering FbFPs with modified spectroscopic properties, particularly with red-shifted emission. rsc.orgnih.gov Light with longer wavelengths can penetrate mammalian tissues more effectively, making red-shifted proteins highly desirable for in vivo imaging. rsc.org

Several strategies have been employed to tune the spectral properties of FbFPs:

Site-Saturation Mutagenesis: This technique involves systematically mutating specific amino acid positions within the FMN-binding pocket. By altering the local environment of the chromophore, it is possible to finely tune the emission wavelength. For example, mutagenesis of three amino acid positions in the LOV domain from Chloroflexus aggregans produced a palette of 22 variants with emission maxima covering a range from 486 to 512 nm. nih.gov

Rational Design and Point Mutations: Computational studies have been used to predict the effects of specific point mutations on the spectral properties of FbFPs like iLOV. rsc.org These studies suggest that introducing specific amino acid substitutions can lead to significant red shifts in emission. acs.orgrsc.org For instance, rationally designed variants of iLOV and CagFbFP have achieved modest red shifts of 6 and 7 nm, respectively. wikipedia.org

Chromophore Analogue Substitution: Another approach involves replacing FMN with synthetic analogues. Computational models have shown that substituting FMN with 8-amino-FMN or 8-methylamino-FMN could potentially lead to red-shifted emission bands of up to 100 nm. rsc.org However, this strategy can be complex as it requires the synthesis and cellular uptake of the chromophore analogue. nih.gov

Despite these efforts, achieving large red shifts in FbFPs has proven challenging compared to the extensive color palette developed for GFP-like proteins. nih.gov

Engineering StrategyTarget Protein FamilyOutcomeReference(s)
Site-Saturation Mutagenesis Chloroflexus aggregans LOV (CagFbFP)Palette of 22 variants with emission maxima from 486 to 512 nm. nih.gov
Rational Design iLOV, CagFbFPModest red shifts of 6-7 nm. wikipedia.org
Computational Studies (Point Mutations & Analogues) iLOVPredicted red shifts up to 100 nm with FMN analogues. acs.orgrsc.org

The sensitivity of FMN's fluorescence to its local environment makes FbFPs excellent scaffolds for the development of genetically encoded biosensors. These biosensors are engineered proteins that report on the presence or concentration of specific molecules or ions through a change in their fluorescence signal.

A notable application of FbFP engineering is the creation of biosensors for toxic heavy metal ions, which pose serious environmental and health risks. researchgate.net Researchers have successfully engineered FbFPs to detect ions such as mercury (Hg²⁺) and arsenic. researchgate.netnih.gov

One study demonstrated the mercury-sensing ability of an FbFP by measuring changes in its fluorescence emission in the presence of Hg²⁺ ions. jmb.or.krnih.gov An engineered variant, FbFP C56I, was developed that showed high sensitivity and a linear response to Hg²⁺ concentrations in the micromolar range (0.1 to 3 µM). jmb.or.krresearchgate.netnih.gov The sensing mechanism relies on the binding of the metal ion to specific amino acids within the protein, which quenches the fluorescence of the FMN chromophore. nih.gov A ratiometric approach, which measures changes at two different emission wavelengths, was employed to enhance the reliability of the sensor. jmb.or.krnih.gov This work establishes a proof-of-concept that rational engineering can be used to develop highly selective and sensitive FMN-based biosensors for various toxic metal ions. researchgate.netnih.gov

Engineered BiosensorTarget AnalyteDetection PrincipleLinear Detection RangeReference(s)
FbFP C56I Mercury (Hg²⁺)Fluorescence Quenching (Ratiometric)0.1 - 3 µM jmb.or.krresearchgate.netnih.gov
Engineered iLOV Arsenic ionsFluorescence DetectionNot specified nih.gov

FMN-based heavy metal sensors are a specific example of the broader class of genetically encoded biosensors. nih.gov These molecular tools are chimeric proteins that consist of a sensing unit, which specifically interacts with a target analyte, and a reporting unit, which transduces this interaction into a detectable optical signal (e.g., a change in fluorescence). nih.govnih.gov The key feature is that the entire sensor is encoded by a gene, allowing it to be expressed within living cells to monitor dynamic molecular events with high spatiotemporal resolution. nih.gov

The development of these biosensors allows for real-time monitoring of analytes within the natural physiological context of the cell, a significant advantage over methods that require cell lysis. nih.gov FMN-based reporters are particularly suited for this role due to their oxygen-independent fluorescence and small size. wikipedia.orgillinois.edu Different sensor architectures can be employed, including single fluorescent protein-based sensors where analyte binding modulates fluorescence intensity, or FRET-based sensors where the distance or orientation between two different fluorescent proteins (one of which could be an FbFP) changes upon analyte binding. researchgate.net The engineering of FbFPs with varied spectral properties is crucial for expanding their use in more complex biosensor designs, such as FRET pairs with other fluorescent proteins. wikipedia.orgrsc.org

Development of FMN-Based Biosensors

Flavoenzyme Engineering for Biocatalysis and Synthetic Biology

Flavoenzymes are a broad class of enzymes that utilize FMN or flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze a vast array of redox reactions. nih.govnih.gov The chemical versatility of the flavin cofactor allows these enzymes to perform challenging chemical transformations, including monooxygenation, Baeyer-Villiger oxidations, and reductions, often with high regio- and stereoselectivity. nih.govnih.govfrontiersin.org These properties make flavoenzymes powerful biocatalysts for applications in organic synthesis and synthetic biology. researchgate.net

However, naturally occurring enzymes are often not optimized for industrial processes, which may involve non-native substrates or harsh reaction conditions. nih.gov Protein engineering is therefore used to tailor flavoenzymes for specific biocatalytic applications, improving their activity, stability, and substrate specificity. frontiersin.orgengconfintl.org

Directed evolution is a powerful protein engineering strategy that mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.govnobelprize.org The process involves iterative rounds of gene mutagenesis to create large libraries of enzyme variants, followed by high-throughput screening or selection to identify mutants with improved performance. nih.govdtic.mil

This strategy has been successfully applied to FMN-dependent enzymes to alter their specificity and enhance their catalytic efficiency. A prominent example is the engineering of enzymes in the 4S biodesulfurization pathway, which is used to remove sulfur from fossil fuels. wikipedia.org This pathway involves two FMN-dependent monooxygenases, DszC and DszA. The wild-type enzymes have low catalytic rates, limiting the industrial viability of the process. wikipedia.org

In one study, a directed evolution approach was applied to a Rhodococcus strain containing the dsz operon. wikipedia.org Through repeated subculturing in a medium where dibenzothiophene (B1670422) (DBT) was the only sulfur source, variants with significantly improved desulfurization rates were selected. This process resulted in a modified strain with a 35-fold improvement in biodesulfurization activity, demonstrating the power of directed evolution to enhance the performance of FMN-dependent enzyme systems. wikipedia.org Such strategies, which couple the generation of genetic diversity with a strong selection pressure, are key to developing robust flavoenzymes for biocatalysis and synthetic biology. nobelprize.orgresearchgate.net

Enzyme SystemEngineering GoalStrategyResultReference(s)
4S Pathway Enzymes (DszA, DszC) Increased Desulfurization RateDirected Evolution (subculturing on sole sulfur source)35-fold improvement in activity. wikipedia.org
Subtilisin E Activity in Organic Solvent (DMF)Sequential Mutagenesis and Screening256-fold higher activity than wild-type. nobelprize.org
para-Nitrobenzyl Esterase Activity in Organic SolventDirected Evolution471-fold increase in activity. nobelprize.org

Creation of Novel Biocatalytic Pathways Involving FMN

The unique redox capabilities of flavin mononucleotide (FMN) have spurred the development of novel biocatalytic pathways. Researchers have successfully engineered and implemented new enzymatic cascades that leverage FMN and its derivatives for specialized chemical transformations. A significant area of this research involves the prenylated form of FMN (prFMN), a cofactor required for the activity of a large family of enzymes known as reversible UbiD-like (de)carboxylases. nih.gov

To overcome the challenge of producing this essential cofactor, two distinct systems for FMN prenylation have been developed. nih.gov The first is an in vitro one-pot cascade comprising five enzymes: FMN prenyltransferase (UbiX), prenol kinase, polyphosphate kinase, formate (B1220265) dehydrogenase, and FMN reductase. researchgate.net This system utilizes prenol, polyphosphate, formate, ATP, NAD+, and FMN as substrates, achieving over 98% conversion of FMN to prFMN under aerobic conditions. researchgate.net The second system is an in vivo approach based on the co-expression of Fdc1 (ferulic acid decarboxylase) and UbiX in Escherichia coli, which facilitates FMN prenylation within the living cells. nih.govresearchgate.net These engineered pathways are instrumental for the functional characterization and application of novel UbiD-like decarboxylases. nih.govresearchgate.net

Another innovative approach involves engineering the periplasm of bacterial hosts to compartmentalize the final step of FMN biosynthesis. researchgate.net This strategy was designed to enable the overproduction of highly pure FMN. researchgate.net The process begins with a synthetic riboflavin (B1680620) biosynthesis pathway in the cytoplasm of E. coli. The riboflavin is then converted to flavin adenine dinucleotide (FAD), which is subsequently transported into the periplasmic space by a heterologous FAD exporter. researchgate.net In the periplasm, a 5'-nucleotidase catalyzes the final conversion of FAD to FMN, which can then diffuse out of the cell. researchgate.net This compartmentalization strategy effectively separates the final production step, minimizing the formation of by-products and enabling the synthesis of high-purity chemicals. researchgate.net

Key Enzymes in Engineered FMN Biocatalytic Pathways
EnzymeFunction in PathwayPathway TypeSource Organism (Example)
FMN prenyltransferase (UbiX)Catalyzes the prenylation of FMN to prFMNIn vitro and in vivo prFMN synthesisEscherichia coli
Ferulic acid decarboxylase (Fdc1)UbiD-like enzyme activated by prFMNIn vivo prFMN synthesis and activationAspergillus niger
5'-nucleotidase (UshA)Converts FAD to FMN in the periplasmPeriplasmic FMN overproductionShewanella oneidensis
FAD exporter (SO0702)Transports FAD from cytoplasm to periplasmPeriplasmic FMN overproductionShewanella oneidensis

Riboswitch-Targeting Strategies and Molecular Probes

The FMN riboswitch, a structured RNA element found primarily in bacteria, is a key regulator of genes involved in the biosynthesis and transport of riboflavin. nih.govnih.gov By binding directly to FMN, the riboswitch undergoes a conformational change that typically leads to the downregulation of gene expression. mdpi.com This mechanism makes the FMN riboswitch an attractive target for the development of novel antibiotics. nih.govnih.gov Disrupting this molecular switch is a proven strategy for achieving inhibitory bioactivity. nih.gov Research efforts have focused on creating molecular probes and FMN analogues to modulate riboswitch function and to serve as potential antibacterial agents. nih.govnih.gov

Design of FMN Analogues as Gene Regulatory Modulators

A primary strategy for targeting the FMN riboswitch involves structure-based drug design to create FMN analogues with antibacterial properties. nih.gov The natural antibiotic roseoflavin (B1679541), a riboflavin analogue produced by Streptomyces davawensis, targets the FMN riboswitch after being phosphorylated to roseoflavin mononucleotide (RoFMN) within the cell. nih.gov RoFMN binds to the FMN aptamer domain with an affinity similar to that of FMN itself, repressing the regulated genes and starving the cells of riboflavin. nih.gov

Inspired by natural products like roseoflavin, researchers have employed coordinated structure-guided approaches to design novel compounds. nih.gov This process involves analyzing the three-dimensional structure of the FMN riboswitch-ligand complex to explore chemical space and optimize the pharmaceutical properties of new analogues. nih.govnih.gov One successful outcome of this strategy was the discovery of 5FDQD, an FMN derivative that demonstrated protective effects against Clostridium difficile in mice. nih.gov The design process for such compounds typically includes:

Structural analysis of the riboswitch's binding pocket. nih.govnih.gov

Chemical synthesis and purification of derivative compounds. nih.gov

In vitro testing for binding and transcription termination assays. nih.gov

Resolution of crystal structures of the riboswitch in complex with the most promising candidates. nih.gov

The inherent plasticity of the FMN-binding pocket makes it particularly suitable for the structure-based design of such antimicrobial compounds. nih.gov

Examples of FMN Analogues Targeting the FMN Riboswitch
AnalogueMechanism of ActionKey FeatureDevelopment Approach
RoseoflavinBinds to the FMN riboswitch in its phosphorylated form (RoFMN), repressing riboflavin biosynthesis genes. nih.govNatural product analogue of riboflavin. nih.govIdentified from natural sources. nih.gov
5FDQDActs as an antibacterial agent by targeting the FMN riboswitch. nih.govA fluoro-phenyl derivative of FMN. nih.govStructure-based drug design. nih.gov
RibocilTargets the FMN riboswitch aptamer with high affinity. mdpi.comSynthetic ligand-mimic. mdpi.comScreening of small-molecule libraries.

Analytical Methodologies in Flavin Mononucleotide Research

Spectroscopic Techniques for FMN Detection and Characterization

Spectroscopy is a cornerstone of FMN research, leveraging the intrinsic properties of the flavin isoalloxazine ring to probe its environment, binding interactions, and redox state.

Flavin mononucleotide possesses native fluorescence, a property that is highly sensitive to its immediate chemical environment. This makes fluorescence spectroscopy an invaluable tool for investigating flavoenzymes. sigmaaldrich.com The fluorescence of FMN can be either quenched or enhanced upon binding to a protein, and these changes can be used to monitor binding events and enzyme activity. numberanalytics.com

Free FMN in aqueous solution typically exhibits a fluorescence emission maximum between 524 nm and 540 nm when excited at approximately 445 nm. acs.orgnih.gov However, the quantum yield and emission wavelength can shift significantly when FMN is bound within a protein's active site. numberanalytics.com For instance, the binding of FMN to Light, Oxygen, and Voltage (LOV) domain proteins results in a fluorescent complex with distinct spectral properties compared to free FMN. numberanalytics.com Conversely, in many flavoenzymes, the protein environment quenches the fluorescence of the bound FMN. numberanalytics.com

This phenomenon is exploited in fluorescence titration studies to determine the equilibrium dissociation constant (Kd) for FMN binding to apoproteins (the protein part without the cofactor). numberanalytics.comresearchgate.net By incrementally adding FMN to a solution of the apoprotein and measuring the change in fluorescence, a binding curve can be generated to calculate the affinity of the interaction.

Furthermore, enzyme activity can be monitored by observing changes in flavin fluorescence. The conversion of FAD to FMN by a phosphodiesterase, for example, can be tracked by an increase in fluorescence, as FMN has a quantum yield roughly 10-fold higher than FAD. acs.org Similarly, the activity of FAD synthetase, which converts FMN and ATP to FAD, can be measured by the corresponding decrease in fluorescence as the more fluorescent FMN is consumed. researchgate.net

Table 1: Fluorescence Properties of FMN and Related Flavins
CompoundTypical Excitation Max (nm)Typical Emission Max (nm)Relative Quantum YieldApplication Notes
Free FMN~445-450~524-540High (e.g., 0.26)Used as a baseline for binding and enzyme assays. acs.orgnih.gov
Free FAD~450~524Low (e.g., 0.03)Its low fluorescence allows for differentiation from FMN. acs.org
Protein-Bound FMNVariable (e.g., 450)Variable (e.g., 495)Enhanced or QuenchedChanges upon binding are used to measure affinity (Kd) and enzyme kinetics. numberanalytics.com

Beyond fluorescence, other spectroscopic methods provide critical information about FMN and its interactions.

UV-Visible (UV-Vis) Spectroscopy is routinely used to characterize and quantify flavins. The isoalloxazine ring of oxidized FMN gives rise to a characteristic absorption spectrum with two main peaks in the visible range, typically around 375 nm and 445-460 nm. acs.orgnih.gov The precise position and extinction coefficient of these peaks can be altered by the protein environment upon binding. numberanalytics.com These spectral features are sensitive to the redox state of the flavin; upon reduction to FMNH2, these characteristic peaks are bleached, providing a straightforward way to monitor redox reactions. acs.org UV-Vis spectroscopy is therefore a fundamental tool for determining flavin concentration, assessing the integrity of flavoproteins, and studying changes in the flavin's electronic environment. nih.gov

Circular Dichroism (CD) Spectroscopy provides information on the chirality of molecules. While free FMN in solution is achiral and thus has a weak CD signal, its interaction with the chiral environment of a protein's binding pocket induces a significant CD signal in the visible region. sigmaaldrich.commedwinpublishers.com This induced CD spectrum indicates that the isoalloxazine ring is held in a fixed, asymmetric conformation. sigmaaldrich.com Changes in the visible CD spectrum are a sensitive probe for FMN binding and can reveal details about the nature of the flavin-protein interaction. numberanalytics.com Furthermore, far-UV CD spectroscopy can be used to monitor changes in the secondary structure of the protein itself as a result of FMN binding. numberanalytics.commedwinpublishers.com

Chromatographic and Mass Spectrometric Approaches for FMN Quantification

For the precise quantification of FMN in complex biological samples such as plasma, tissues, or cells, chromatographic separation is essential. numberanalytics.comwalisongo.ac.id These methods separate FMN from riboflavin (B1680620), FAD, and other potentially interfering compounds before detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation of flavins. researchgate.netnih.gov These techniques typically employ reversed-phase columns (e.g., C18) and gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov UPLC offers faster analysis times and better resolution compared to traditional HPLC due to the use of smaller particle size columns. nih.gov

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of FMN and other riboflavin vitamers. sigmaaldrich.comwalisongo.ac.id CE methods, such as micellar electrokinetic capillary chromatography, separate analytes based on their charge-to-size ratio in a narrow capillary, offering high efficiency and minimal sample consumption. walisongo.ac.id

Detection following chromatographic separation is often achieved using the flavin's native fluorescence, which provides high sensitivity. walisongo.ac.id Laser-induced fluorescence (LIF) detection coupled with CE allows for the measurement of FMN at nanomolar concentrations. sigmaaldrich.comwalisongo.ac.id

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional specificity and sensitivity for FMN quantification. nih.gov This technique separates the compounds by LC, then ionizes them and separates the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further fragments specific parent ions into product ions, creating a highly specific signature for unambiguous identification and quantification, often using stable isotope-labeled internal standards. nih.govabcam.com

Table 2: Comparison of Analytical Methods for FMN Quantification
MethodologyPrincipleTypical Sample PrepDetection MethodKey Advantages
HPLC/UPLCReversed-phase chromatographyProtein precipitation (e.g., trichloroacetic acid)Fluorescence, PDA, MSRobust, widely available, good resolution (UPLC). researchgate.netnih.gov
Capillary Electrophoresis (CE)Separation by charge-to-size ratioProtein precipitation, solid-phase extractionLaser-Induced Fluorescence (LIF)High sensitivity (LODs <1 nM), low sample/solvent consumption. numberanalytics.comwalisongo.ac.id
LC-MS/MSChromatographic separation followed by mass analysisProtein precipitationTandem Mass SpectrometryHighest specificity and sensitivity, structural confirmation. nih.govabcam.com

Biochemical Assays for FMN-Dependent Enzyme Activity and Kinetics

Biochemical assays are crucial for determining the activity and kinetic parameters of FMN-dependent enzymes. These assays monitor either the consumption of a substrate or the formation of a product over time.

A common approach for FMN-dependent oxidoreductases is to monitor the change in absorbance of a pyridine (B92270) nucleotide cofactor, such as NADH or NADPH. sigmaaldrich.com For example, the activity of NADH:FMN oxidoreductase can be determined spectrophotometrically by following the decrease in NADH absorbance at 340 nm (ε340 = 6.22 mM-1cm-1) as it is oxidized to NAD+. sigmaaldrich.comnih.govnih.gov

For enzymes like FAD synthetase, which catalyzes the reaction of FMN with ATP to produce FAD, the activity can be assayed by quantifying the amount of FAD produced. nih.govnih.gov A typical procedure involves incubating the enzyme with its substrates for a set period, stopping the reaction (e.g., with acid), and then separating and quantifying the FAD product using HPLC with fluorescence or UV detection. nih.govnih.gov

Kinetic analyses of these enzymes often involve varying the concentration of one substrate while keeping others at saturating levels to determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov The data are often fitted to the Michaelis-Menten equation. numberanalytics.comnih.gov For enzymes with multiple substrates, more complex kinetic patterns, such as a ping-pong bi-bi mechanism, can be elucidated through detailed kinetic studies. researchgate.netnih.gov In this mechanism, the enzyme binds one substrate and releases a product before binding the second substrate.

Coupled enzyme assays are also employed. For instance, the FAD generated by FAD synthetase can be used to reconstitute an FAD-dependent apoenzyme (like apo-glucose oxidase), and the activity of the resulting holoenzyme is then measured, providing an amplified signal for FAD production. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.